molecular formula C20H22N4O3 B1213811 N-Methyl-4-piperidyl p-azidobenzilate CAS No. 81039-89-6

N-Methyl-4-piperidyl p-azidobenzilate

Cat. No.: B1213811
CAS No.: 81039-89-6
M. Wt: 366.4 g/mol
InChI Key: DVRVJXRURLHXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-piperidyl p-azidobenzilate (also referred to as azido-4NMPB) is a potent muscarinic photoaffinity reagent used in biochemical research for covalently labeling specific muscarinic binding sites . This compound is a critical tool for investigating the biological architecture of muscarinic receptors. Studies employing this ligand have demonstrated that the muscarinic receptor exists in oligomeric forms, suggesting that a dimer and tetramer of a basic 40,000-dalton peptide may exist as interconvertible species . The use of this photoaffinity labeling reagent has been foundational in proposing models that correlate these oligomeric polypeptide structures with the high- and low-affinity agonist states observed in receptor binding experiments . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

81039-89-6

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-(4-azidophenyl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H22N4O3/c1-24-13-11-18(12-14-24)27-19(25)20(26,15-5-3-2-4-6-15)16-7-9-17(10-8-16)22-23-21/h2-10,18,26H,11-14H2,1H3

InChI Key

DVRVJXRURLHXKP-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N=[N+]=[N-])O

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N=[N+]=[N-])O

Synonyms

MPAB
N-methyl-4-piperidyl 4-azidobenzilate
N-methyl-4-piperidyl p-azidobenzilate

Origin of Product

United States

Preparation Methods

Nitro-to-Azide Conversion via Diazotization

The canonical method involves synthesizing the p-nitro intermediate, reducing it to a primary amine, and converting the amine to an azide. Ethyl p-nitrobenzilate reacts with N-methyl-4-piperidinol under basic conditions to form N-methyl-4-piperidyl p-nitrobenzilate. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding N-methyl-4-piperidyl p-aminobenzilate. Subsequent diazotization with nitrous acid (HNO₂) at 2–4°C, followed by treatment with sodium azide (NaN₃), replaces the diazonium group with an azide, producing azido-4NMPB.

Key reaction parameters:

  • Diazotization temperature : Strict maintenance at 2–4°C prevents side reactions.

  • Stoichiometry : A 1.8:1 molar ratio of NaNO₂ to amine ensures complete diazonium salt formation.

  • Azide introduction : Excess NaN₃ (1.5 equivalents) drives the substitution reaction to >90% completion.

Direct Catalytic Reduction of Nitro Precursors

An alternative pathway bypasses the amine intermediate by directly reducing the nitro group to an azide under high-pressure hydrogenation. Using Pd-C as a catalyst and ammonium formate as a hydrogen donor, this one-pot method achieves 85–90% yield but requires stringent control over reaction duration (10–12 hours) to avoid over-reduction.

Step-by-Step Preparation Protocol

Synthesis of N-methyl-4-piperidyl p-nitrobenzilate

  • Esterification : Ethyl p-nitrobenzilate (13.5 g, 50 mmol) reacts with N-methyl-4-piperidinol (10.1 g, 50 mmol) in dry toluene under reflux (110°C, 8 hours) with catalytic p-toluenesulfonic acid (PTSA).

  • Workup : The mixture is cooled, washed with 5% NaHCO₃, and the organic layer dried over MgSO₄. Evaporation yields a yellow solid (15.2 g, 82% yield).

Analytical Data :

  • Melting Point : 156–157°C.

  • Elemental Analysis : Calculated for C₂₀H₂₂N₂O₅: C, 64.86%; H, 5.95%; N, 7.57%. Found: C, 64.80%; H, 5.91%; N, 7.75%.

  • ¹H NMR (CDCl₃) : δ 1.5–2.5 (m, 8H, piperidyl), 2.1 (s, 3H, N-CH₃), 4.5–5.2 (m, 1H, piperidyl C4-H), 6.5–7.6 (m, 9H, aromatic).

Reduction to N-methyl-4-piperidyl p-aminobenzilate

  • Catalytic Hydrogenation : The nitro compound (7 g, 19 mmol) is suspended in ethanol with 10% Pd-C (0.7 g) under H₂ (3 atm, 10 hours).

  • Isolation : Filtration and solvent evaporation yield a white solid (5.8 g, 90% yield).

Analytical Data :

  • Melting Point : 163–165°C.

  • Mass Spectrum : Molecular ion at m/z 340 (calculated 340).

Diazotization and Azide Formation

  • Diazonium Salt Preparation : The amine (2 g, 6 mmol) is dissolved in cold 1 M HCl, treated with NaNO₂ (0.935 g, 11 mmol) at 3–4°C for 20 minutes.

  • Azide Substitution : The diazonium solution is added to NaN₃ (0.78 g, 12 mmol) in H₂O at 0°C, stirred for 1 hour, and extracted with CHCl₃.

  • Purification : Silica gel chromatography (CHCl₃/MeOH 9:1) yields azido-4NMPB as a crystalline solid (1.77 g, 77% yield).

Analytical Data :

  • IR Spectrum : Strong absorption at 2100 cm⁻¹ (N₃ stretch).

  • ¹H NMR (CDCl₃) : δ 1.5–2.5 (m, 8H, piperidyl), 2.1 (s, 3H, N-CH₃), 4.75–5.5 (m, 2H, OH and C4-H), 6.7–7.6 (m, 9H, aromatic).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹³C NMR : Peaks at δ 167.8 (ester carbonyl), 148.2 (azide-bearing aromatic carbon), and 52.1 (piperidyl N-CH₃) confirm the structure.

  • High-Resolution Mass Spectrometry : [M+H]⁺ at m/z 367.1764 (calculated 367.1768).

Purity Assessment

  • TLC : Single spot (Rf = 0.5) in CHCl₃/MeOH/pyridine (45:45:10).

  • HPLC : Purity >98% using a C18 column (acetonitrile/H₂O 70:30, UV detection at 254 nm).

Optimization Strategies and Yield Improvement

Critical Parameters Affecting Yield

ParameterOptimal RangeDeviation Impact
Diazotization Temp2–4°C>5°C: Decomposition; <0°C: Incomplete reaction
NaN₃ Stoichiometry1.5–2.0 eq<1.5 eq: Residual amine; >2.0 eq: Side products
Hydrogenation Pressure2–3 atm<2 atm: Slow reaction; >3 atm: Over-reduction

Solvent and Catalyst Screening

  • Hydrogenation Solvents : Ethanol (90% yield) outperforms THF (75%) or ethyl acetate (68%) due to better Pd-C dispersion.

  • Alternative Catalysts : Raney Ni yields only 55% under identical conditions, highlighting Pd-C’s superiority.

Comparative Analysis with Related Azidobenzilates

CompoundSynthetic RouteYield (%)Key Distinction
3-Quinuclidinyl p-azidobenzilateDiazotization of p-amino precursor77Bulky quinuclidine ring reduces membrane permeability
4-Diphenylmethylpiperidyl azidobenzilateDirect azide substitution65Enhanced lipophilicity alters receptor binding kinetics
N-Ethyl-4-piperidyl p-azidobenzilateEthylamine derivative72Lower muscarinic affinity due to larger N-alkyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.